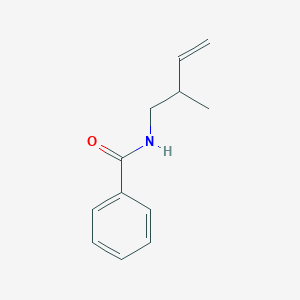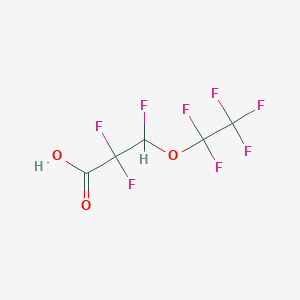![molecular formula C9H8BrN3O B15171190 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-](/img/structure/B15171190.png)
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- is a brominated heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrrolo[2,3-b]pyridine as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the pyrrolopyridine ring, resulting in the formation of 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Acetylation: The brominated compound is then subjected to acetylation using acetic anhydride or acetyl chloride to introduce the acetamide group, yielding 1H-pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.
Purification: Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in acidic or basic medium.
Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.
Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, ethers, or esters.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a fibroblast growth factor receptor (FGFR) inhibitor[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Medicine: It is investigated for its potential use in cancer therapy due to its ability to inhibit FGFR signaling pathways[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of FGFR signaling pathways[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... By binding to the FGFRs, it prevents the activation of downstream signaling cascades that are crucial for cell proliferation and survival. This mechanism makes it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo- is compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine-2-acetamide: Lacks the bromine atom, resulting in different biological activity.
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Similar structure but different substitution pattern on the pyrrolopyridine ring.
Indole derivatives: Another class of heterocyclic compounds with diverse biological activities.
Propiedades
Fórmula molecular |
C9H8BrN3O |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H8BrN3O/c10-7-1-2-12-9-6(7)3-5(13-9)4-8(11)14/h1-3H,4H2,(H2,11,14)(H,12,13) |
Clave InChI |
UINPJUDFOKOJIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=C1Br)C=C(N2)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
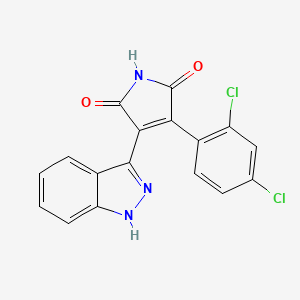
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
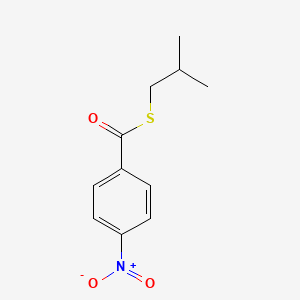



![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B15171148.png)
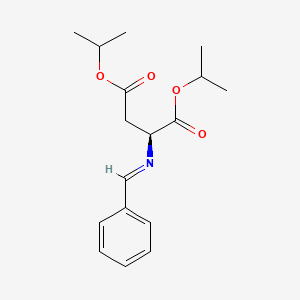
![1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B15171161.png)
